molecular formula C16H24ClN3O6 B2437675 Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride CAS No. 1052404-87-1

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride

Cat. No.: B2437675
CAS No.: 1052404-87-1
M. Wt: 389.83
InChI Key: KOZNDQVASIXOIO-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride is a complex organic compound that features a piperazine ring substituted with an ethyl ester group and a hydroxy-nitrophenoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the hydroxy-nitrophenoxypropyl group: This step involves the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)propan-1-ol, which is then reacted with piperazine.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride can undergo various types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride in an aprotic solvent like DMF (Dimethylformamide).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural complexity.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2-hydroxy-3-(2-chlorophenoxy)propyl]piperazine-1-carboxylate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate Hydrochloride is unique due to the presence of the nitro group, which can significantly alter its electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific electronic or steric characteristics.

Properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O6.ClH/c1-2-24-16(21)18-9-7-17(8-10-18)11-13(20)12-25-15-6-4-3-5-14(15)19(22)23;/h3-6,13,20H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNDQVASIXOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2[N+](=O)[O-])O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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